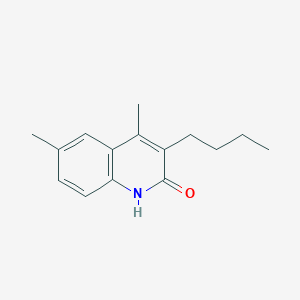

3-butyl-4,6-dimethyl-2-quinolinol

Description

Propriétés

IUPAC Name |

3-butyl-4,6-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-4-5-6-12-11(3)13-9-10(2)7-8-14(13)16-15(12)17/h7-9H,4-6H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWZVOLMDUJRJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(C=CC(=C2)C)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-4,6-dimethyl-2-quinolinol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with butyl bromide and methyl iodide in the presence of a base such as potassium carbonate can lead to the formation of the desired quinoline derivative. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-butyl-4,6-dimethyl-2-quinolinol may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-butyl-4,6-dimethyl-2-quinolinol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

3-butyl-4,6-dimethyl-2-quinolinol serves as a significant reagent in organic synthesis. It is utilized in the production of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a catalyst in several reactions, enhancing the efficiency of synthetic pathways.

Key Reactions

- Condensation Reactions : The compound can undergo condensation reactions with other organic molecules, leading to the formation of complex structures that exhibit biological activity. For instance, it can react with quinaldine derivatives to produce biologically active tropolone derivatives .

Medicinal Chemistry

In medicinal chemistry, 3-butyl-4,6-dimethyl-2-quinolinol has been investigated for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit significant biological activities, including antibacterial and antitumor properties.

Case Studies

- Anticancer Activity : Studies have shown that certain quinoline derivatives demonstrate potent activity against various cancer cell lines such as ovarian and lung cancers. The presence of electron-withdrawing groups on the quinoline scaffold enhances their efficacy .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 5,7-Di(tert-butyl)-2-(quinoline-2-yl)-1,3-tropolone | OVCAR-8 | <5 |

| H441 | <5 |

Antioxidant Applications

3-butyl-4,6-dimethyl-2-quinolinol is recognized for its antioxidant properties. It is used in various formulations to prevent oxidative degradation of materials.

Industrial Uses

- Fuel Stabilization : The compound is added to fuels such as gasoline and jet fuel to prevent gumming and degradation due to oxidation. This application is crucial for maintaining fuel quality over time .

| Application Area | Specific Use |

|---|---|

| Fuel Industry | Antioxidant in gasoline and jet fuels |

| Plastics | UV stabilizer to enhance durability |

Mécanisme D'action

The mechanism of action of 3-butyl-4,6-dimethyl-2-quinolinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Quinoline derivatives exhibit varied biological activities depending on substituent type, position, and electronic effects. Below, 3-butyl-4,6-dimethyl-2-quinolinol is compared to structurally related compounds based on substituent patterns and reported activities.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

| Compound Name | Substituents | Key Properties/Activities | Reference |

|---|---|---|---|

| 3-Butyl-4,6-dimethyl-2-quinolinol | 2-OH, 3-butyl, 4-Me, 6-Me | Hypothesized enhanced lipophilicity; potential antimicrobial/anticancer activity (inferred from analogs) | — |

| 4-Hydroxyquinoline | 4-OH | Neuroprotective effects; moderate solubility | |

| 3-Aminoquinoline | 3-NH₂ | Antimicrobial, anticancer | |

| 7-Chloroquinolin-4-ol | 4-OH, 7-Cl | Antibacterial (MIC: 1.5 µg/mL) | |

| N-Benzyl-3,4-dihydroquinolin-2-amine | 2-NH-benzyl, 3,4-dihydro | Enhanced bioactivity via benzyl functionalization | |

| 3-Chloro-6-methoxyquinolin-4-ol | 4-OH, 3-Cl, 6-OCH₃ | Anticancer, antibacterial |

Key Observations

Methyl groups at positions 4 and 6 may introduce steric hindrance, limiting interactions with enzyme active sites but improving metabolic stability .

Functional Group Impact: The 2-hydroxyl group in 3-butyl-4,6-dimethyl-2-quinolinol may enable hydrogen bonding, similar to 4-hydroxyquinoline’s neuroprotective effects . However, positional differences (2-OH vs. 4-OH) could alter target specificity. Compared to 3-Chloro-6-methoxyquinolin-4-ol (antibacterial MIC: 1.5 µg/mL), the absence of electronegative groups (Cl, OCH₃) in 3-butyl-4,6-dimethyl-2-quinolinol might reduce antibacterial potency but improve compatibility with mammalian cells .

Structural Uniqueness: The combination of bulky alkyl groups (butyl, methyl) distinguishes this compound from halogenated or amino-substituted quinolines. This could favor applications in oncology, where lipophilicity aids in crossing blood-brain barriers or targeting lipid-rich tumor microenvironments .

Hypothetical Activity Profile

Based on analogs:

- Antimicrobial : Moderate activity expected, though lower than chlorinated derivatives due to lack of electron-withdrawing groups.

- Anticancer: Potential synergy between lipophilic substituents and the quinoline core’s DNA intercalation capability.

- Solubility : Likely poor aqueous solubility, necessitating formulation adjustments (e.g., prodrugs, liposomal delivery) .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-butyl-4,6-dimethyl-2-quinolinol, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted anilines with β-keto esters under acidic conditions. For example, PdCl₂(PPh₃)₂-catalyzed cross-coupling reactions have been used for quinoline derivatives, with purification via column chromatography . Characterization employs 1H NMR (e.g., δ 8.2–6.5 ppm for aromatic protons) and HRMS (exact mass matching theoretical ± 0.001 Da) to confirm structure and purity. Solvent selection (e.g., ethanol for recrystallization) impacts yield and crystal quality .

Q. What safety precautions are critical when handling 3-butyl-4,6-dimethyl-2-quinolinol in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for related quinolinols, which advise using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation/contact. Emergency procedures include rinsing exposed skin with water and contacting poison control (e.g., US: 1-352-323-3500). Stability under ambient conditions should be verified via TGA/DSC to prevent decomposition during storage .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer : Contradictions in NMR peaks may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (DMSO-d₆ or CDCl₃) for consistency, and compare with literature data for analogous quinolines. For example, 4-methoxyquinoline derivatives show distinct aromatic proton splitting patterns . Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the alkylation of 2-quinolinol derivatives like 3-butyl-4,6-dimethyl-2-quinolinol?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For butylation, use bulky bases (e.g., LDA) to direct alkylation to the less hindered C3 position. Computational modeling (DFT) predicts charge distribution, guiding reagent choice. Experimental validation via X-ray crystallography (e.g., C–H bond lengths in the alkyl chain) confirms regiochemical outcomes .

Q. How do structural modifications (e.g., substituent position) affect the biological activity of 3-butyl-4,6-dimethyl-2-quinolinol?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methyl at C4/C6) enhance lipophilicity, improving membrane permeability. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) against analogs with halogens or methoxy groups. Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., H-bonding with quinoline N) .

Q. What experimental and computational approaches resolve contradictions between predicted and observed stability of 3-butyl-4,6-dimethyl-2-quinolinol under oxidative conditions?

- Methodological Answer : Combine accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to detect degradation products. Computational tools (e.g., Gaussian for transition state modeling) predict oxidation sites (e.g., benzylic C3). If discrepancies persist, use EPR spectroscopy to detect radical intermediates, refining DFT parameters for accuracy .

Q. How can synthetic yields be improved for large-scale production of 3-butyl-4,6-dimethyl-2-quinolinol without compromising purity?

- Methodological Answer : Optimize reaction parameters via DoE (Design of Experiments). For example, increasing Pd catalyst loading (0.5–2 mol%) enhances coupling efficiency, while lowering temperature reduces side products. Continuous flow reactors improve mixing and heat transfer, scaling from mg to kg with ≥90% yield. Monitor purity via in-line PAT (Process Analytical Technology) tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.